molecular formula C24H23IN2O2 B14950286 N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide

Cat. No.: B14950286
M. Wt: 498.4 g/mol
InChI Key: AHTIMGWWWVNYCW-UHFFFAOYSA-N
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Description

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide is an organic compound that features a complex structure with a tert-butylphenyl group, an amide linkage, and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the tert-butylphenylcarbonyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting tert-butylphenylcarbonyl chloride is then reacted with 3-aminophenyl-2-iodobenzamide in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzamide moiety can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group and the iodine atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(4-methylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide
  • N-(3-{[(4-ethylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide
  • N-(3-{[(4-isopropylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide

Uniqueness

N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide is unique due to the presence of the tert-butyl group, which can impart steric hindrance and influence the compound’s reactivity and binding properties. This makes it distinct from similar compounds with different alkyl substituents.

Properties

Molecular Formula

C24H23IN2O2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-iodobenzamide

InChI

InChI=1S/C24H23IN2O2/c1-24(2,3)17-13-11-16(12-14-17)22(28)26-18-7-6-8-19(15-18)27-23(29)20-9-4-5-10-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29)

InChI Key

AHTIMGWWWVNYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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